Introduction: The Role of Chirality in Modern Science
Introduction: The Role of Chirality in Modern Science
<An In-depth Technical Guide to (R)-(-)-1-Indanyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications, particularly in pharmacology and drug development.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may provide a desired therapeutic effect, while the other could be inactive or even toxic.[1] This reality has led regulatory bodies to increasingly mandate the study and marketing of single-enantiomer drugs, driving the need for robust analytical techniques to separate and quantify enantiomers.[1][2]
(R)-(-)-1-Indanyl isocyanate, CAS number 745783-80-6, is a specialized chiral derivatizing agent (CDA) designed for this purpose.[3][4] It serves as a critical tool for scientists to convert a mixture of enantiomers, which are often indistinguishable by common analytical methods like HPLC or NMR, into a mixture of diastereomers.[4] These resulting diastereomers possess distinct physical properties, allowing for their separation and quantification, thereby enabling the determination of the enantiomeric purity of the original sample.[4][5] This guide provides a comprehensive technical overview of (R)-(-)-1-Indanyl isocyanate, from its fundamental properties to its practical application in chiral analysis.
Physicochemical and Spectroscopic Properties
(R)-(-)-1-Indanyl isocyanate is a molecule valued for its specific stereochemistry and reactive isocyanate group. Understanding its core properties is essential for its effective use and storage.
Table 1: Core Properties of (R)-(-)-1-Indanyl Isocyanate
| Property | Value | Source |
| CAS Number | 745783-80-6 | [3][6] |
| Molecular Formula | C₁₀H₉NO | [3][] |
| Molecular Weight | 159.18 g/mol | [3] |
| IUPAC Name | (1R)-1-isocyanato-2,3-dihydro-1H-indene | [][8] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | ≥ 95% (typical) | [] |
Spectroscopic Data for Structural Confirmation:
Spectroscopic analysis is crucial for verifying the identity and purity of the reagent before use. The isocyanate group (-N=C=O) has a characteristic strong absorbance in the infrared spectrum.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -NCO group, which typically appears in the region of 2250-2275 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the chiral carbon (the methine proton) would appear as a distinct signal, with its chemical shift and multiplicity determined by the adjacent protons on the indane ring. Aromatic protons on the benzene ring would appear in the typical downfield region.
-
¹³C NMR: The carbon of the isocyanate group is highly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 120-140 ppm.[10]
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (159.18) would be expected. Fragmentation patterns would be consistent with the indanyl structure.
The Principle of Chiral Derivatization
The primary application of (R)-(-)-1-Indanyl isocyanate is the enantiomeric resolution of racemic mixtures, particularly those containing primary and secondary amines or alcohols.[11][12] The process hinges on a straightforward chemical reaction that converts a pair of enantiomers into a pair of diastereomers.[5]
Mechanism of Action:
The highly electrophilic carbon atom of the isocyanate group (-N=C=O) readily reacts with nucleophilic groups such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol. This reaction forms a stable covalent bond, resulting in a urea (from an amine) or a carbamate (from an alcohol) derivative.
When the enantiomerically pure (R)-(-)-1-Indanyl isocyanate reacts with a racemic mixture of a chiral amine (containing both R- and S-enantiomers), two different diastereomers are formed:
-
(R)-Indanyl + (R)-Amine → (R,R)-Diastereomeric Urea
-
(R)-Indanyl + (S)-Amine → (R,S)-Diastereomeric Urea
These newly formed (R,R) and (R,S) diastereomers have different physical and chemical properties, including different boiling points, melting points, solubilities, and, most importantly for analytical purposes, different interactions with chromatographic stationary phases.[5] This difference allows them to be separated and quantified using standard chromatographic techniques like HPLC or GC.[11][12]
Caption: Mechanism of diastereomer formation.
Experimental Protocol: Derivatization and Analysis
This section provides a generalized, field-proven protocol for the derivatization of a chiral primary amine with (R)-(-)-1-Indanyl isocyanate, followed by HPLC analysis.
3.1. Materials and Reagents
-
(R)-(-)-1-Indanyl isocyanate (CDA)
-
Racemic amine sample (analyte)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, optional, to scavenge any acidic impurities)
-
HPLC system with a UV or MS detector
-
Achiral HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)
3.2. Step-by-Step Derivatization Protocol
The key to a successful derivatization is to ensure the reaction goes to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate results.[4]
-
Preparation of Analyte Solution: Accurately weigh a small amount of the racemic amine and dissolve it in the anhydrous aprotic solvent to a known concentration (e.g., 1 mg/mL).
-
Preparation of CDA Solution: Prepare a solution of (R)-(-)-1-Indanyl isocyanate in the same solvent. A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the analyte is recommended to drive the reaction to completion.
-
Reaction: In a clean, dry vial, combine a precise volume of the analyte solution with the CDA solution. If using a tertiary amine base, it can be added at this stage.
-
Incubation: Cap the vial tightly and allow the reaction to proceed. The reaction is often rapid at room temperature, but gentle heating (e.g., 50-60 °C for 30-60 minutes) may be employed to ensure complete conversion.[13] Reaction progress can be monitored by TLC or a preliminary HPLC injection.
-
Quenching (Optional): If necessary, a small amount of a primary amine (e.g., butylamine) or methanol can be added to quench any excess isocyanate reagent.
-
Sample Preparation for HPLC: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
3.3. HPLC Analysis Workflow
Once the diastereomers are formed, they can be separated on a standard (achiral) column.
Caption: HPLC workflow for analyzing diastereomers.
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water is common. The exact gradient profile must be optimized to achieve baseline separation of the two diastereomer peaks.
-
Detection: UV detection is suitable if the analyte or the indanyl group has a chromophore. Mass spectrometry (MS) provides greater sensitivity and specificity.
-
Quantification: The enantiomeric excess (% ee) is calculated from the integrated areas of the two diastereomeric peaks (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Safety, Handling, and Storage
Isocyanates as a chemical class require careful handling due to their reactivity and potential health effects.[14][15]
Table 2: Safety and Handling Information
| Aspect | Precaution |
| Hazards | Isocyanates are potent respiratory and skin sensitizers.[15][16] Inhalation may cause allergic or asthmatic symptoms.[16] Causes skin and serious eye irritation.[16][17] Harmful if inhaled or in contact with skin.[14] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] Avoid breathing vapors or mists.[14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Isocyanates are moisture-sensitive; reaction with water produces an unstable carbamic acid which decomposes to an amine and carbon dioxide gas, which can cause pressure buildup in sealed containers.[14] |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations.[15][17] |
Conclusion
(R)-(-)-1-Indanyl isocyanate is a highly effective chiral derivatizing agent that provides a reliable and accessible method for the determination of enantiomeric purity. By converting enantiomers into separable diastereomers, it allows researchers to leverage standard achiral chromatography for crucial stereochemical analysis. Its application is vital in pharmaceutical development, quality control, and stereoselective synthesis, where precise knowledge of enantiomeric composition is non-negotiable. Proper understanding of the derivatization chemistry, adherence to validated protocols, and strict observation of safety measures will ensure its successful and safe implementation in the laboratory.
References
-
Chiral resolution - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 21, 2026, from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1985). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. (1988). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral isocyanates. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
(r)-(-)-1-indanyl isocyanate (C10H9NO). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]
-
Safety Data Sheet - Novol. (n.d.). Novol. Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEET - MONDUR 1566. (n.d.). Covestro Solution Center. Retrieved January 21, 2026, from [Link]
-
Chemical derivatization processes applied to amine determination in samples of different matrix composition. (2015). CORE. Retrieved January 21, 2026, from [Link]
-
Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (2004). EPA. Retrieved January 21, 2026, from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]
- Isocyanate derivatizing agent and methods of production and use. (1999). Google Patents.
-
Chiral Separation Techniques. (n.d.). Chemist Library. Retrieved January 21, 2026, from [Link]
-
Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. (1996). PubMed. Retrieved January 21, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
RAPID METHOD FOR ISOCYANATE PREPOLYMER EXAMINATION. (n.d.). Retrieved January 21, 2026, from [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Retrieved January 21, 2026, from [Link]
-
1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres. (2007). PubMed. Retrieved January 21, 2026, from [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
How To Get Isocyanate? (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. Retrieved January 21, 2026, from [Link]
- Isocyanates from oxalyl chloride and amines. (1987). Google Patents.
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds with Isocyanates. (2011). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Homochiral activated isocyanates as chiral derivatizing agents. (1996). ResearchGate. Retrieved January 21, 2026, from [Link]
-
(R)-(+)-1-Phenylethyl isocyanate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis of a Novel Chiral Stationary Phase by (R)-1,1′-Binaphthol and the Study on Mechanism of Chiral Recognition. (2018). MDPI. Retrieved January 21, 2026, from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 3. scbt.com [scbt.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. (R)-(-)-1-INDANYL ISOCYANATE | 745783-80-6 [chemicalbook.com]
- 8. PubChemLite - (r)-(-)-1-indanyl isocyanate (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 14. media.novol.com [media.novol.com]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
